3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-12-15(11-19-20)16-7-2-3-8-21(16)17(22)14-6-4-5-13(9-14)10-18/h4-6,9,11-12,16H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUZEIILWIXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl piperidine: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Carbonylation Reaction: The resulting piperidine derivative is then subjected to a carbonylation reaction with benzonitrile to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: Substitution at various positions on the pyrazole ring or piperidine ring can be achieved using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of antileishmanial and antimalarial agents.
Biology: It can be used as a tool compound in biological studies to investigate the role of pyrazole derivatives in various biological processes.
Industry: The compound's unique chemical properties make it suitable for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous derivatives from patent literature and chemical databases. Key structural and functional differences are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on formula: C₁₇H₁₇N₅O
Structural Analysis
- Piperidine vs. Azetidine Rings : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to BK67418’s azetidine (4-membered), which may enhance solubility but reduce binding specificity in biological targets .
- Pyrazole vs.
- Benzonitrile Derivatives in OLEDs: The patent compound shares the benzonitrile motif but incorporates extended π-conjugated systems (carbazole-phenoxazine), enabling thermally activated delayed fluorescence (TADF) in OLEDs. The target compound lacks such conjugation, limiting its optoelectronic utility.
Research Findings
- Synthetic Accessibility : Piperidine-carbonyl linkages, as in the target compound, are synthetically tractable via amide coupling, contrasting with BK67418’s azetidine-pyrimidine system, which requires multistep heterocyclic annulation .
- Thermal Stability : Piperidine-based derivatives generally exhibit higher thermal stability than azetidine analogs due to reduced ring strain, a critical factor in materials science .
- Biological Activity : Pyrazole-containing compounds (e.g., BK67401 and the target compound) show promise in modulating kinase pathways, though substituent positioning (e.g., urea vs. carbonyl) alters selectivity .
Critical Insights and Limitations
- Data Gaps : Direct pharmacological or optoelectronic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Software Dependency : Structural refinements using SHELX programs are standard for such compounds, but experimental validation (e.g., solubility, bioactivity) remains essential.
Biological Activity
The compound 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile is . The structure features a piperidine ring substituted with a pyrazole moiety and a benzonitrile group, which are significant for its biological activity.
Research indicates that compounds similar to 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile often act as inhibitors of key enzymes involved in neurotransmitter metabolism. For instance, they may inhibit monoamine oxidases (MAO) and cholinesterases, which are crucial in regulating neurotransmitter levels in the brain.
Inhibitory Effects
Studies have shown that related compounds exhibit selective inhibition against MAO-B and acetylcholinesterase (AChE). For example, one study reported that a similar compound inhibited MAO-B with an IC50 value of 0.51 μM, demonstrating potent activity against this enzyme while maintaining selectivity over MAO-A . This suggests that 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile may also exhibit similar inhibitory properties.
Neuroprotective Effects
In vitro studies on related piperidine derivatives have shown neuroprotective effects against oxidative stress-induced cell death. For instance, compounds with structural similarities were tested on Vero cells (normal epithelial cells) to assess cytotoxicity. Results indicated that these compounds maintained over 80% cell viability at concentrations up to 100 μg/mL, suggesting a favorable safety profile .
Behavioral Studies
Behavioral assays in animal models have indicated that compounds structurally related to 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile may exhibit anxiolytic and antidepressant-like effects. These studies typically involve administering the compound to rodents and evaluating changes in behavior through established tests such as the elevated plus maze and forced swim test.
Data Tables
| Compound | IC50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| Compound A | 0.51 | MAO-B | Inhibition |
| Compound B | 0.69 | AChE | Inhibition |
| Compound C | >100 | BChE | Low Toxicity |
Q & A
Basic Questions
What are the recommended synthetic routes for 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., triazole-pyrazole hybrids) are synthesized via:
Nucleophilic substitution : Reacting a piperidine derivative with a pyrazole-containing electrophile in polar aprotic solvents (e.g., DMF) at 80–100°C .
Carbonyl coupling : Using coupling agents like EDCI/HOBt to attach the benzonitrile moiety to the piperidine-pyrazole scaffold under inert conditions .
Optimization : Adjust stoichiometry (1.2–1.5 equiv of acylating agents) and monitor via TLC. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields >85% purity .
How should researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR : Key signals include:
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C17H17N5O: 308.1505; observed: 308.1508) .
- IR : Confirm nitrile (C≡N stretch at ~2225 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
What functional groups dominate the reactivity of this compound?
- Benzonitrile : Participates in nucleophilic aromatic substitution or reduction to amines.
- Piperidine carbonyl : Susceptible to hydrolysis under acidic/basic conditions.
- Pyrazole ring : Stabilizes via π-π stacking in biological systems and can undergo electrophilic substitution .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
- Substituent modulation :
- Assays : Use kinase inhibition assays (IC50) and molecular docking (e.g., AutoDock Vina) to correlate substituents with target affinity .
How can computational methods predict metabolic stability and off-target effects?
- ADMET prediction : Tools like SwissADME assess:
- Off-target screening : Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders .
How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC50 values may arise from assay conditions.
- Data normalization : Report activity relative to a positive control (e.g., staurosporine for kinase inhibition) .
What strategies improve crystallinity for X-ray diffraction studies?
- Polymorph screening : Use solvent mixtures (e.g., ethanol/water) for recrystallization.
- Co-crystallization : Add target protein (e.g., kinase) to stabilize ligand conformation .
- Example : Analogous piperidine-benzonitrile compounds crystallize in monoclinic systems (space group P21/c) with van der Waals-dominated packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
